

Environmental Fate and Persistence of 1,1,2-Trichloropropene: A Technical Guide

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Compound of Interest

Compound Name: **1,1,2-Trichloropropene**

Cat. No.: **B1605245**

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Disclaimer: Scientific data on the environmental fate and persistence of **1,1,2-trichloropropene** is exceptionally limited. Much of the available information in scientific literature pertains to its isomer, 1,2,3-trichloropropane (TCP), a compound with a different chemical structure and potentially different environmental behavior. This guide summarizes the available data for **1,1,2-trichloropropene**, provides theoretical pathways for its environmental fate based on the principles of environmental chemistry for chlorinated alkenes, and highlights significant data gaps that represent opportunities for future research.

Physicochemical Properties

The environmental transport and partitioning of **1,1,2-trichloropropene** are governed by its physical and chemical properties. Limited experimental data is available, with some parameters being estimated through computational models.

Table 1: Physicochemical Properties of **1,1,2-Trichloropropene**

Property	Value	Unit	Source	Type
Molecular Formula	C ₃ H ₃ Cl ₃	-	Cheméo[1]	-
Molecular Weight	145.41	g/mol	PubChem[2], Cheméo[1]	Computed
Vapor Pressure	39.1	mmHg	PubChem[2]	Experimental
Boiling Point	384.25	K	Cheméo[1]	Calculated
logP (Octanol-Water Partition Coefficient)	2.892	-	Cheméo[1]	Calculated
Water Solubility (logS)	-2.88	mol/L	Cheméo[1]	Calculated

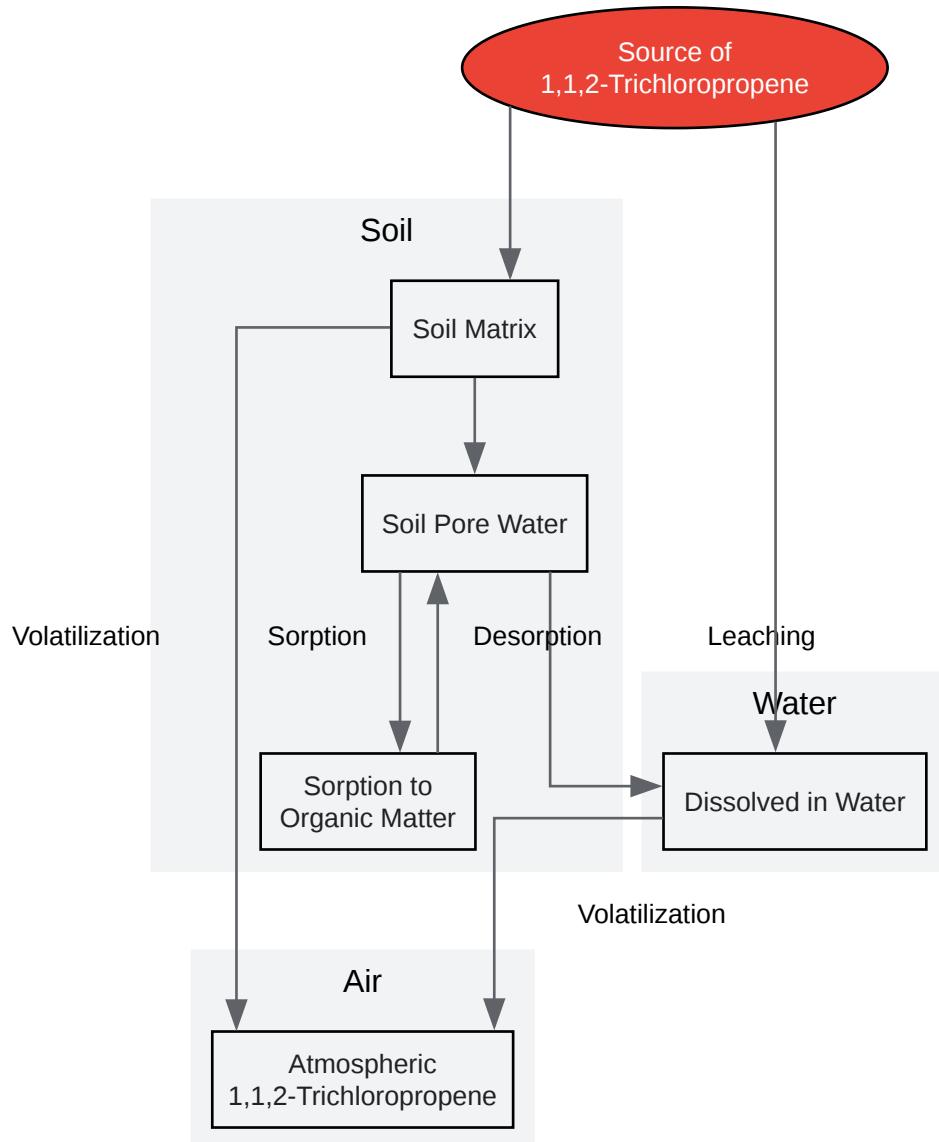
Environmental Fate and Transport

The environmental behavior of **1,1,2-trichloropropene** can be inferred from its structure as a chlorinated, unsaturated aliphatic hydrocarbon.[3] The double bond and chlorine atoms will be the primary sites for degradation reactions.

Transport

Based on its calculated properties, **1,1,2-trichloropropene** is expected to be a volatile organic compound (VOC). Its calculated octanol-water partition coefficient suggests a moderate tendency to partition from water into organic matter.

Predicted Environmental Transport of 1,1,2-Trichloropropene

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Predicted Environmental Transport Pathways

Persistence and Degradation

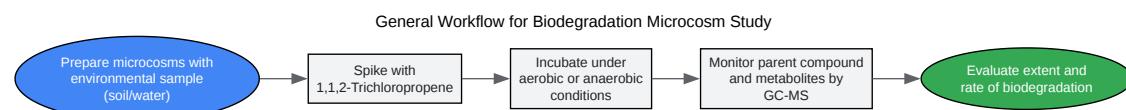
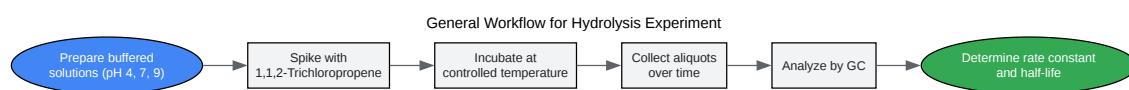
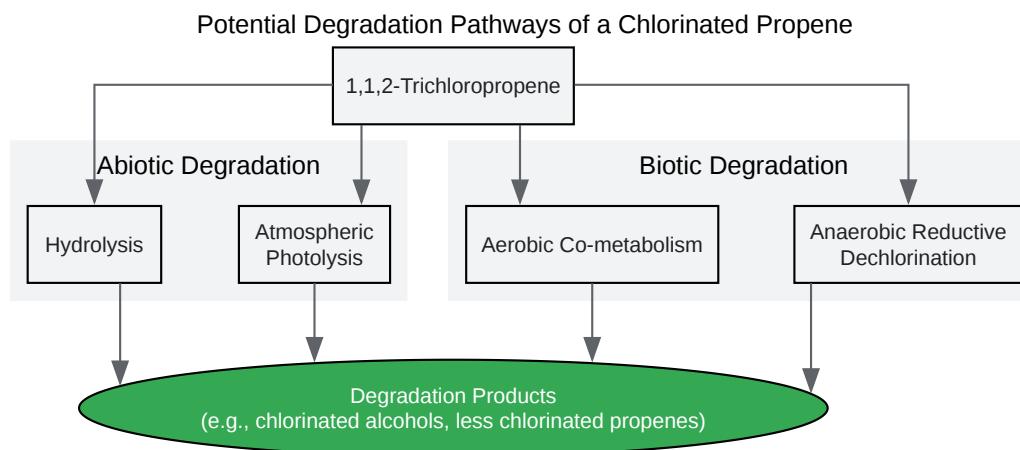
The persistence of **1,1,2-trichloropropene** in the environment will be determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation:

- Hydrolysis: As an unsaturated halogenated aliphatic compound, **1,1,2-trichloropropene** may undergo hydrolysis, although the rates are likely to be slow under typical environmental conditions.[4] The presence of the double bond may influence the reaction mechanism compared to saturated analogues.
- Photolysis: In the atmosphere, it is expected to be degraded by reaction with photochemically produced hydroxyl radicals.[5] Direct photolysis in water may also occur, but the significance of this pathway is unknown.

Biotic Degradation:

- Aerobic Degradation: Under aerobic conditions, microorganisms may degrade chlorinated alkenes through co-metabolism, where an enzyme produced for another substrate fortuitously acts on the contaminant.[6][7]
- Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a common pathway for the degradation of chlorinated hydrocarbons, where chlorine atoms are sequentially replaced by hydrogen.[8][9]



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